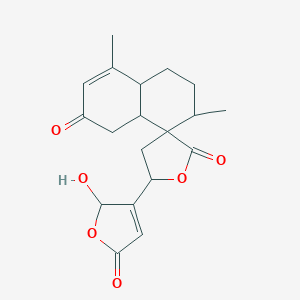

Isocajucarinolide

Description

Properties

CAS No. |

147741-98-8 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |

InChI |

InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-15,17,22H,3-4,6,8H2,1-2H3 |

InChI Key |

KAMWCRZUHLCLNE-UHFFFAOYSA-N |

SMILES |

CC1CCC2C(C13CC(OC3=O)C4=CC(=O)OC4O)CC(=O)C=C2C |

Canonical SMILES |

CC1CCC2C(C13CC(OC3=O)C4=CC(=O)OC4O)CC(=O)C=C2C |

Synonyms |

isocajucarinolide |

Origin of Product |

United States |

Phytochemistry and Isolation Methodologies for Isocajucarinolide

Botanical Sources and Phylogenetic Considerations

Clerodane diterpenes, including Isocajucarinolide, are a widespread class of secondary metabolites found in numerous plant species, particularly within the families Lamiaceae, Euphorbiaceae, and Verbenaceae medcraveonline.comnih.govmdpi.com. The genus Croton (Euphorbiaceae) is recognized as a prolific source of these compounds, exhibiting significant structural diversity nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com.

Croton cajucara as a Primary Source of this compound

Croton cajucara Benth., commonly known in Brazil as "sacaca," is a shrub native to the Amazon region and is a well-established primary source for this compound colab.wsresearchgate.nettandfonline.comredalyc.org. Phytochemical investigations have consistently identified this compound, often alongside Cajucarinolide (B1668210) and other clerodane diterpenes, within the stem bark and cortices of this plant colab.wsresearchgate.netnih.govmedchemexpress.cnscielo.brthieme-connect.commdpi.com. Studies indicate that the stem bark of mature Croton cajucara plants is particularly rich in these clerodane-type diterpenes colab.wsresearchgate.net. While the stem bark is a primary source, other parts of the plant, such as the leaves, have also been reported to yield diterpenes, including Cajucarinolide colab.ws.

Screening of Other Croton Species and Related Genera for Clerodane Diterpenes

Beyond Croton cajucara, screening efforts have revealed the presence of clerodane diterpenes in various other Croton species, underscoring the genus's importance in diterpenoid chemistry. For instance, Croton crassifolius has been a subject of extensive phytochemical study, yielding numerous clerodane diterpenoids with reported anti-inflammatory and anti-angiogenesis activities researchgate.netnih.govtandfonline.comfrontiersin.org. Similarly, Croton guatemalensis has been investigated, leading to the isolation of ent-clerodane diterpenoids researchgate.netmdpi.comresearchgate.net. The distribution of clerodane diterpenes is widespread within the Croton genus, with species like Croton oligandrus also yielding these compounds mdpi.com. Research into related genera, such as Casearia and Ajuga, has also contributed to the understanding of clerodane diterpene diversity and their associated bioactivities medcraveonline.com.

Extraction Techniques for Diterpenoid Compounds from Plant Biomass

The isolation of diterpenoids like this compound from plant matrices typically involves a series of extraction and purification steps, with solvent-based and advanced extraction methods playing crucial roles.

Solvent-Based Extraction Protocols

Traditional solvent extraction methods are widely employed for isolating diterpenoids. Common solvents used include methanol (B129727), ethanol (B145695), ethyl acetate, hexane (B92381), dichloromethane, and chloroform, often in combination or sequentially, depending on the polarity of the target compounds mdpi.comcolab.wsnih.govacs.orgkpfu.rumdpi.comanalis.com.my. For Croton cajucara, hydroalcoholic (ethanol:water) extracts have been utilized, along with maceration procedures colab.ws. Methanol and ethanol are favored for their ability to extract a broad range of polar and non-polar compounds, including terpenoids mdpi.com. For less polar diterpenoids, solvents like hexane or petroleum ether may be employed nih.govkpfu.ru. Techniques such as maceration, percolation, Soxhlet extraction, and extraction at reflux are standard protocols for maximizing the yield of diterpenoids from plant biomass kpfu.rugoogle.comtandfonline.com.

Advanced Extraction Methods

Advanced extraction techniques offer advantages such as reduced solvent consumption, shorter extraction times, and potentially higher selectivity for specific compounds. Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (SC-CO2), has been successfully applied for the extraction of diterpenoids from plant materials, often with the addition of a co-solvent like ethanol to enhance efficiency nih.govtandfonline.comtandfonline.comua.ptresearchgate.net. SFE allows for extraction at relatively low temperatures, which can help preserve the integrity of thermolabile compounds researchgate.net. Ultrasound-assisted extraction (UAE) and enzyme-assisted extraction have also emerged as greener and more efficient methods for diterpenoid extraction, sometimes in combination with traditional solvents google.comphcogres.com.

Chromatographic Separation and Purification Strategies

Following initial extraction, a range of chromatographic techniques are essential for the separation and purification of this compound and other diterpenoids from complex plant extracts.

Column Chromatography: This is a fundamental technique, often employing silica (B1680970) gel or reversed-phase (e.g., C18) stationary phases with various solvent systems (e.g., hexane-ethyl acetate, dichloromethane-methanol) as mobile phases acs.organalis.com.my. Medium Pressure Liquid Chromatography (MPLC) is also utilized for fractionation acs.org.

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are critical for achieving high purity. Reversed-phase HPLC, typically using C18 columns with gradient elution of water and methanol or acetonitrile, is commonly employed for the isolation of clerodane diterpenes nih.govacs.orgphcogres.comnih.gov.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): TLC and HPTLC are valuable for monitoring fractions during column chromatography and for initial screening of extracts, often coupled with bioassays (bioautography) to guide purification nih.govanalis.com.my.

Other Techniques: Sephadex LH-20 column chromatography is used for the separation of compounds based on size and polarity acs.org. Purification may also involve techniques like radial chromatography (RC) analis.com.my or the use of resins such as Diaion HP-20 for enrichment phcogres.com.

The structural elucidation of isolated compounds, including this compound, is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) mdpi.comacs.organalis.com.mymdpi.com.

Compound List:

this compound

Cajucarinolide

trans-dehydrocrotonin (B1249473) (DCTN)

trans-crotonin (CTN)

cis-cajucarin B

cajucarin A

trans-cajucarin B

acetyl aleuritolic acid (AAA)

crassifolius P

crassifolius Q

junceic acid

crotoguatenoic acid A

crotoguatenoic acid B

formosin F

bartsiifolic acid

epicatechin

16-O-methylcafestol

solidagoic acid H

solidagoic acid E

solidagoic acid I

solidagoic acid F

ajugarins I, II, IV, V

dihydroclerodin

deacetylajugarin IV

scutecyprol A

14-hydro-15-hydroxyajugapitin

callihypolins A, B

megalocarpodolide D

12-epi-megalocarpodolide D

crotonolins A, B

cluytyl-ferulate

hexacosanoyl-ferulate

Thin Layer Chromatography (TLC) in Fractionation and Purity Assessment

Thin Layer Chromatography (TLC) serves as a fundamental technique in the initial stages of phytochemical investigation and for monitoring the progress of separations. It is employed for both fractionating complex mixtures and assessing the purity of isolated compounds. Typically, TLC involves a stationary phase, commonly silica gel coated on a plate, and a mobile phase (solvent system) that moves up the plate via capillary action. Compounds within a mixture separate based on their differential affinities for the stationary and mobile phases, visualized typically under UV light or by staining khanacademy.orgbioanalysis-zone.combio-rad.comlibretexts.orgwikipedia.orgsigmaaldrich.com. For this compound research, TLC has been utilized on silica gel plates, often with specific layer thicknesses, such as 0.25 mm layers of silica gel PF 254 (Merck) scielo.br. It has also been used to confirm the presence of compounds in extracts and to check the purity of fractions obtained from other chromatographic methods researchgate.net.

Column Chromatography Approaches (e.g., Vacuum Liquid Chromatography, Radial Chromatography)

Column chromatography, a more robust separation technique than TLC, is indispensable for isolating compounds like this compound from crude plant extracts. Classical column chromatography, often employing silica gel as the stationary phase (e.g., silica gel 60, 70-230 mesh), is a standard method. Fractionation is achieved by eluting the column with a gradient of solvents, such as hexane, dichloromethane, and methanol, allowing for the separation of compounds with varying polarities scielo.br.

Vacuum Liquid Chromatography (VLC) is a specialized form of column chromatography that utilizes vacuum to increase the flow rate of the mobile phase, thereby speeding up the separation process. It is considered an efficient technique for both crude and fine separations of complex mixtures, including natural products. VLC is often performed on silica gel or alumina, and the column is dried after each fraction, similar to preparative TLC juniperpublishers.com. Radial chromatography, another column-based technique, offers efficient separation by applying the sample to the center of a flat, circular stationary phase and eluting it radially fitoterapia.net. These column-based methods are critical for obtaining enriched fractions that can then be subjected to final purification.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) represents a highly efficient and sensitive technique for both the analytical assessment and preparative purification of natural products. HPLC systems utilize high pressure to force the mobile phase through a column packed with a stationary phase, leading to superior resolution and faster separation times compared to traditional column chromatography bioanalysis-zone.comchromtech.com. For this compound, HPLC, particularly reverse-phase HPLC (RP-HPLC) using ODS (octadecylsilane) stationary phases with solvent systems like methanol/water, has been employed for final purification scielo.brdocksci.comresearchgate.net. HPLC is invaluable for confirming the purity of isolated compounds and for obtaining them in quantities suitable for detailed structural analysis idtdna.comufrn.br. Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry also offers enhanced speed and sensitivity for analysis phcog.com.

Structural Elucidation Techniques in this compound Research

Once isolated and purified, the precise structure of this compound is determined using a combination of spectroscopic methods that probe its molecular weight, elemental composition, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in determining the detailed three-dimensional structure of organic molecules. Both one-dimensional (1D) NMR, such as proton (¹H) and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are routinely employed scielo.brdocksci.comscielo.brukm.myresearchgate.netthieme-connect.com. ¹H NMR provides information about the number, type, and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments are crucial for establishing connectivity between atoms, allowing researchers to piece together the entire molecular architecture, confirming functional group positions and stereochemistry scielo.brukm.my. The data obtained from NMR analyses are often compared with literature values for known compounds or used to build a complete structural model for novel compounds scielo.br.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion MS are utilized scielo.brdocksci.comukm.mythieme-connect.com. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight, and high-resolution MS can accurately determine the elemental composition. Fragmentation patterns, generated when the molecule breaks apart in the mass spectrometer, act like a molecular fingerprint, providing clues about the presence of specific substructures and functional groups scielo.brdocksci.comscielo.brukm.my.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by analyzing its interaction with infrared radiation rtilab.comwikipedia.orgthermofisher.comedinst.com. When infrared light passes through a sample, specific frequencies are absorbed by molecular bonds, causing them to vibrate. The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, provides a unique "fingerprint" for the compound rtilab.comthermofisher.com. Characteristic absorption bands in the FT-IR spectrum can indicate the presence of hydroxyl groups (-OH), carbonyl groups (C=O), C-H stretching in aliphatic or aromatic systems, and other functional moieties ukm.myrtilab.com. This information complements NMR and MS data, contributing to a comprehensive structural assignment scielo.brukm.my.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques such as Circular Dichroism (CD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) rsc.orgnih.gov. These methods are invaluable for obtaining stereochemical information and assigning the absolute configuration (AC) of chiral molecules, especially complex natural products like diterpenes, which often possess multiple stereogenic centers nih.gov. Unlike Nuclear Magnetic Resonance (NMR) spectroscopy, which can be semi-empirical for stereochemical assignments, chiroptical spectroscopies offer more general, non-empirical, sensitive, and reliable approaches for AC determination nih.gov.

While specific chiroptical spectroscopic data for this compound were not detailed in the provided search results, these techniques are standard for confirming the stereochemistry of such compounds. The absorption of left- and right-handed circularly polarized light by chiral molecules provides diagnostic spectral signals that can be correlated with specific stereochemical configurations rsc.orgnih.govuniv-amu.fr. The interpretation of these spectra often involves comparison with theoretical calculations or known standards. The inherent chirality of diterpenes like this compound makes chiroptical spectroscopy a critical tool in their full structural characterization.

X-ray Crystallography for Absolute Stereochemistry and Conformation (in context of related diterpenes)

X-ray crystallography stands as one of the most powerful and definitive methods for elucidating the three-dimensional structures of molecules, including the precise determination of relative and absolute stereochemistry, as well as molecular conformation gla.ac.ukveranova.comnih.govchem-soc.si. While routine X-ray diffraction analysis readily provides unambiguous determination of the relative configuration of stereogenic centers, establishing the absolute configuration is more challenging and typically relies on specific experimental conditions or methods nih.gov.

The determination of absolute configuration via X-ray crystallography often involves the phenomenon of anomalous dispersion, where the scattering of X-rays by certain atoms (especially heavier elements) is affected by their absorption of X-ray radiation. This leads to a breakdown of Friedel's law, allowing for the determination of the absolute configuration through parameters such as the Flack parameter chem-soc.sithieme-connect.de. The Cahn-Ingold-Prelog (CIP) rules are used to assign R/S configurations to stereocenters, and X-ray diffraction is a primary experimental method for confirming these assignments libretexts.org.

In the context of diterpenes and related compounds, X-ray crystallography has been instrumental in establishing their complex stereochemical arrangements and conformational preferences gla.ac.uknih.govmdpi.comrsc.org. Studies on other diterpenoids have revealed detailed insights into their molecular structures, including the conformations of their fused ring systems (e.g., chair, half-chair, twisted boat conformations) and the precise bond lengths and angles gla.ac.ukrsc.org. For instance, X-ray crystallographic analysis of derivatives of diterpenoids has been used to confirm relative stereochemistry and to establish absolute configurations, often highlighting the influence of steric factors on molecular conformation gla.ac.ukmdpi.comrsc.org.

Although direct X-ray crystallographic data for this compound itself was not found within the provided search results, the established utility of this technique for similar diterpene structures underscores its importance for confirming the absolute stereochemistry and detailed three-dimensional conformation of this compound.

List of Compounds Mentioned:

4-hydroxy-benzoic acid

Cajucarinolide

cis-Cajucarin B

this compound

N-methyltyrosine

trans-Cajucarin A

trans-Cajucarin B

trans-Crotonin

Biosynthetic Pathways and Precursors of Isocajucarinolide

General Scheme of Diterpenoid Biosynthesis in Plants

Diterpenoids are a large class of natural products characterized by their 20-carbon skeleton, derived from four isoprene (B109036) units medcraveonline.comtaylorandfrancis.comcjnmcpu.comnih.gov. The universal precursor for all diterpenoids is geranylgeranyl pyrophosphate (GGPP) medcraveonline.comtaylorandfrancis.comcjnmcpu.comnih.govresearchgate.netmdpi.com. In plants, GGPP is synthesized primarily via the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway nih.gov.

The transformation of GGPP into diverse diterpene skeletons is catalyzed by diterpene synthases (diTPSs), which are broadly classified into class I and class II enzymes cjnmcpu.comnih.govresearchgate.netnih.gov. Class II diTPSs typically initiate the process by catalyzing the cyclization of GGPP, often through a protonation-initiated cationic cycloisomerization, leading to bicyclic intermediates nih.govnih.govrsc.org. Following this initial cyclization, class I diTPSs and other modifying enzymes, such as cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), further modify these skeletons through oxidation, isomerization, and functional group additions cjnmcpu.comresearchgate.net.

Specific Enzyme Systems Involved in Clerodane Diterpene Formationrsc.orgresearchgate.net

Clerodane diterpenoids possess a characteristic bicyclic fused decalin ring system with a six-carbon side chain at C-9 rsc.orgmdpi.comresearchgate.netnih.gov. The formation of this specific skeleton involves a series of enzymatic steps initiated by GGPP cjnmcpu.comresearchgate.netnih.govnih.govrsc.orgresearchgate.netbiorxiv.orgcas.cn.

The biosynthesis of the clerodane scaffold is initiated by class II diterpene synthases (diTPSs). These enzymes catalyze the cyclization of GGPP to form a labdane-type precursor skeleton cjnmcpu.comnih.govnih.govmdpi.comresearchgate.netbiorxiv.orgcas.cn. For instance, in the Lamiaceae family, enzymes like copalyl pyrophosphate synthase (CPS) are involved in this initial cyclization nih.govnih.govresearchgate.netbiorxiv.orgcas.cn. Subsequently, this labdane (B1241275) intermediate undergoes a series of rearrangements, including methyl and hydride shifts, to generate the characteristic clerodane skeleton nih.govrsc.orgnih.gov. This process can involve intermediate halimane-type structures rsc.orgmdpi.comnih.gov. Class I diTPSs then play a role in further converting these intermediates into the final diterpenoid products cjnmcpu.comnih.govbiorxiv.orgcas.cn. Cytochrome P450 enzymes are often responsible for subsequent oxidative modifications, such as the formation of furan (B31954) rings found in furanoclerodanes nih.govresearchgate.netbiorxiv.org.

Proposed Biosynthetic Cascade from Geranylgeranyl Pyrophosphate (GGPP)

The proposed cascade begins with GGPP as the substrate for class II diterpene cyclases (DTCs) nih.govnih.govrsc.org. These enzymes facilitate a protonation-initiated cationic cycloisomerization, leading to the formation of a labda-13E-en-8-yl+ diphosphate (B83284) intermediate nih.gov. This carbocation intermediate is then prone to a series of 1,2-shifts of hydride and methyl substituents. The complete series of these migrations ultimately leads to the formation of the clerodane-type skeletal structure nih.govrsc.orgnih.gov.

Isomerization and Cyclization Reactions Leading to the Clerodane Skeleton

The transformation of GGPP into the clerodane skeleton involves critical isomerization and cyclization reactions. The initial cyclization by class II diTPSs establishes a bicyclic ring system, typically a labdane skeleton nih.govrsc.orgnih.gov. This is followed by a cascade of carbocation rearrangements, specifically 1,2-hydride and methyl group migrations, which are essential for reconfiguring the labdane framework into the clerodane structure nih.govrsc.orgnih.gov. In some instances, a stepwise process may occur, involving a halimane-type intermediate before the final clerodane skeleton is achieved rsc.orgmdpi.comnih.gov. Further modifications, such as hydroxylation and oxidation, can also occur through enzymatic action nih.govmdpi.com.

Investigation of Key Biosynthetic Intermediates and Related Compounds

The study of related compounds and potential intermediates offers valuable insights into the biosynthesis of isocajucarinolide.

This compound and its close relative, cajucarinolide (B1668210), are clerodane diterpenes that have been isolated from the cortices of Croton cajucara nih.govnih.govresearchgate.netresearchgate.netinnovareacademics.in. The genus Croton is a significant source of a wide array of diterpenoids, with clerodanes being predominant among them researchgate.netresearchgate.netinnovareacademics.inmdpi.com. Other notable clerodane diterpenes identified in Croton species include trans-dehydrocrotonin (B1249473) (DCTN), trans-crotonin (CTN), and various cajucarin derivatives nih.govresearchgate.netinnovareacademics.inscielo.br. These compounds share the fundamental clerodane skeleton, suggesting a common biosynthetic origin.

Trans-dehydrocrotonin (DCTN) is a major clerodane-type diterpene found in Croton cajucara researchgate.netinnovareacademics.inscielo.brnih.gov. Research has indicated that cajucarinolide and this compound can be synthesized from DCTN through regiospecific oxidation reactions, for example, using singlet oxygen scielo.br. This finding strongly suggests that DCTN may serve as a direct precursor or a closely related intermediate in the biosynthetic pathway leading to this compound and cajucarinolide.

Molecular and Genetic Studies of this compound Biosynthesis

Studies in the field of natural product biosynthesis often aim to identify the specific genes and enzymes responsible for the formation of complex molecules. Understanding these pathways can involve a combination of genetic, biochemical, and bioinformatic approaches. For this compound, research in this area is still developing.

Identification of Candidate Genes Encoding Biosynthetic Enzymesresearchgate.net

The identification of genes encoding enzymes involved in the biosynthesis of secondary metabolites, such as this compound, is a fundamental step in elucidating metabolic pathways. This typically involves screening the genome of the producing organism for genes that encode enzymes with predicted functions in the proposed biosynthetic route, often utilizing tools like antiSMASH for identifying gene clusters nih.gov. However, specific research detailing the identification of candidate genes responsible for the biosynthesis of this compound has not been found in the available literature. The complex diterpenoid structure of this compound suggests a multi-step enzymatic process, likely involving enzymes such as terpene synthases, oxidoreductases, and potentially P450 monooxygenases, but the genes encoding these specific enzymes for this compound production remain to be identified and characterized.

Transcriptomic and Proteomic Analysis of Producing Organisms

Transcriptomic and proteomic analyses provide insights into gene expression and protein abundance, respectively, within an organism under specific conditions. These "omics" approaches are powerful tools for identifying genes and proteins that are actively involved in the biosynthesis of natural products. For this compound, comprehensive transcriptomic or proteomic studies specifically focused on its production in Croton cajucara were not identified in the literature reviewed. Such studies would typically involve comparing gene expression or protein profiles between plant tissues or developmental stages with high and low this compound accumulation, or under conditions that induce its production. Without this data, the specific molecular machinery and regulatory mechanisms governing this compound biosynthesis in Croton cajucara remain largely uncharacterized.

Mechanistic Investigations of Isocajucarinolide Biological Activities

Anti-inflammatory Cellular and Molecular Mechanisms

Cellular Assays Demonstrating Anti-inflammatory Responses

Cellular assays commonly employed to assess anti-inflammatory responses involve evaluating the inhibition of pro-inflammatory mediators. For instance, studies often utilize lipopolysaccharide (LPS)-stimulated cell lines, such as RAW264.7 macrophages or microglial BV-2 cells, to measure the reduction of inflammatory markers like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins domainex.co.ukresearchgate.net. While specific cellular data for isolated Isocajucarinolide in these assays are not detailed in the provided snippets, its classification as an anti-inflammatory diterpene suggests its participation in modulating these pathways. The essential oil of C. cajucara, which contains this compound, demonstrated significant anti-inflammatory effects in animal models, dose-dependently inhibiting carrageenan-induced paw edema.

Table 1: Inhibition of Carrageenan-Induced Paw Edema by C. cajucara Essential Oil

| Dose (mg/kg) | Inhibition (mg) | Control (mg) |

| 50 | 49 ± 5 | 74 ± 8 |

| 100 | 37 ± 5 | 74 ± 8 |

| 200 | 34 ± 8 | 74 ± 8 |

Data adapted from search result researchgate.net. Values represent mean ± standard deviation.

Antinociceptive Action Research and Underlying Pathways

This compound and other compounds from the Croton genus have demonstrated significant antinociceptive effects, indicating their potential as analgesics. Research suggests that these effects are mediated through interactions with various biological pathways involved in pain perception and transmission mdpi.comresearchgate.net.

The antinociceptive properties of Croton cajucara essential oil have been investigated using chemical and thermal models of nociception. In the acetic acid-induced abdominal constriction test in mice, a model for visceral pain, the essential oil significantly inhibited the number of constrictions.

Table 2: Inhibition of Acetic Acid-Induced Abdominal Constriction by C. cajucara Essential Oil

| Treatment (mg/kg) | Number of Constrictions |

| Negative Control | 33.1 ± 2 |

| Dipyrone (200) | 5.00 ± 1.38 |

| Essential Oil (1000) | 6.8 ± 2.1 |

Data adapted from search result researchgate.net. Values represent mean ± standard deviation.

The underlying mechanisms for the antinociceptive effects of Croton species are multifaceted, often involving the modulation of ion channels and the inhibition of inflammatory mediators mdpi.comresearchgate.net.

Interaction with Ion Channels (e.g., TRPV1, K/ATP, ASIC)

A key aspect of this compound's antinociceptive action is its potential interaction with various ion channels critical for pain signaling. Compounds from the Croton genus are known to modulate ion channels such as Transient Receptor Potential Vanilloid 1 (TRPV1), ATP-sensitive potassium (K/ATP) channels, and Acid-Sensing Ion Channels (ASICs) mdpi.comresearchgate.net.

TRPV1 channels are polymodal nociceptors that play a significant role in sensing heat and chemical stimuli associated with pain and inflammation nih.gov. Modulation of these channels, either through activation or inhibition, can lead to analgesic effects nih.govnih.gov. Similarly, K/ATP channels, found in pain pathways, are implicated in pain modulation, with their activation generally attenuating pain frontiersin.orgoaepublish.com. ASICs are proton-gated cation channels that contribute to nociception, particularly in response to tissue acidosis associated with inflammation nih.govcam.ac.uk. Research suggests that compounds affecting these channels can influence pain perception researchgate.netnih.govfrontiersin.orgnih.govcam.ac.uknumberanalytics.complos.org. For example, analgesic compounds that interact with TRPV1 have also been shown to inhibit T-type calcium channels (Cav3), indicating a broader impact on pain signaling pathways nih.gov.

Modulation of Neurotransmitter Systems and Pain Perception Pathways

The antinociceptive effects of this compound are likely influenced by its ability to modulate neurotransmitter systems and pain perception pathways. Neurotransmitters such as substance P, glutamate, and GABA play crucial roles in facilitating or inhibiting pain transmission in the central nervous system numberanalytics.comderangedphysiology.com. Descending inhibitory pathways, involving neurotransmitters like serotonin (B10506) and norepinephrine, also contribute to pain modulation by reducing pain signal transmission in the spinal cord numberanalytics.comtmc.eduphysio-pedia.com.

Research indicates that Croton species may act on the central nervous system, modulating nociceptive responses at the spinal level to produce more profound analgesia researchgate.net. The ability to interfere with inflammatory mediators, such as prostaglandins (B1171923), is also considered a central mechanism akin to non-steroidal anti-inflammatory drugs (NSAIDs) mdpi.com.

Behavioral Models for Investigating Analgesic Effects

The investigation of analgesic effects typically employs various behavioral models in animal studies. Common methods include the acetic acid-induced writhing test, formalin test, and hot-plate test, which assess different aspects of nociception, such as visceral pain, inflammatory pain, and thermal pain researchgate.netmdpi.comresearchgate.netmdpi.com. These models allow researchers to evaluate the efficacy of compounds like this compound in reducing pain-related behaviors. For instance, the acetic acid-induced abdominal constriction test quantifies visceral pain responses, while the hot-plate test measures the latency of withdrawal responses to a thermal stimulus researchgate.netmdpi.com. The effectiveness of an analgesic compound is often demonstrated by its ability to reverse pain-induced behaviors in a dose-dependent manner plos.org.

Antiproliferative and Antitumor Mechanisms in Model Systems

This compound, along with other clerodane diterpenes from Croton species, has demonstrated antiproliferative and potential antitumor activities in preclinical studies. These effects are investigated in various model systems to understand the underlying mechanisms.

In Vitro Growth Inhibition in Cancer Cell Lines

In vitro studies have provided evidence of this compound's ability to inhibit the growth of cancer cells. This compound and cajucarinolide (B1668210) have shown significant cytotoxicity with dose-dependent responses against cancer cell lines such as Ehrlich carcinoma cells over a 48-hour culture period innovareacademics.in. Furthermore, these clerodanes have exhibited concentration-dependent growth-inhibiting activities on cultured K562 leukemia cells innovareacademics.inresearchgate.net.

The mechanisms by which these compounds exert their antiproliferative effects can involve inducing cell cycle arrest, promoting apoptosis, or modulating cellular signaling pathways. For example, other cytotoxic compounds have been shown to cause cell cycle arrest and induce apoptosis through caspase activation in cancer cell lines like Huh7 (hepatocellular carcinoma) nih.gov. Additionally, compounds that modulate reactive oxygen species (ROS) have demonstrated the ability to inhibit cancer cell colony formation in vitro nih.gov.

Induction of Apoptotic Processes

Apoptosis, or programmed cell death, is a fundamental biological process crucial for maintaining tissue homeostasis and eliminating damaged or unwanted cells. The intrinsic apoptotic pathway is frequently activated in cancer cells to trigger cell death. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol scielo.org.arcore.ac.uk. Once in the cytosol, cytochrome c binds to Apaf-1, initiating the formation of the apoptosome complex. This complex then activates initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3 scielo.org.arembopress.orgberkeley.edu. The activation of these caspases leads to a cascade of biochemical events that dismantle the cell scielo.org.arembopress.org. Cytochrome c release is considered an early and critical step in this cascade, often preceding or occurring concurrently with caspase activation embopress.org.

While the general mechanisms of apoptosis involving cytochrome c release and caspase activation are well-established, specific research detailing this compound's direct induction of these apoptotic processes was not identified in the reviewed literature.

Effects on Cell Cycle Progression and DNA Synthesis

The cell cycle is a tightly regulated series of events that a cell undergoes to grow and divide, consisting of distinct phases: G1 (gap 1), S (DNA synthesis), G2 (gap 2), and M (mitosis) core.ac.ukembopress.orgresearchgate.net. The S phase is specifically dedicated to the accurate duplication of the cell's DNA, a process essential for maintaining genomic integrity researchgate.netmedchemexpress.cnnih.gov. Cell cycle progression is controlled by numerous checkpoints that ensure proper completion of each phase before proceeding to the next researchgate.netmedchemexpress.cnjmedsciences.com. Dysregulation of these checkpoints or errors in DNA replication can lead to cell cycle arrest, often in the S or G2 phase, or trigger apoptosis if the damage is severe medchemexpress.cnjmedsciences.com.

Specific studies detailing the direct effects of this compound on cell cycle progression or DNA synthesis were not identified in the reviewed literature.

Molecular Targets Associated with Antitumor Activity

Phospholipase A2 (PLA2) enzymes represent a superfamily of enzymes that play significant roles in various biological processes, including inflammation and cancer frontiersin.orgresearchgate.netnih.govnih.gov. PLA2 enzymes hydrolyze phospholipids, releasing free fatty acids, notably arachidonic acid, and lysophospholipids researchgate.netnih.govnih.gov. These products are implicated in promoting pro-tumoral pathways, contributing to inflammation, immune evasion, angiogenesis, tumor growth, and invasiveness within the tumor microenvironment frontiersin.orgresearchgate.netnih.gov. Specifically, certain PLA2 isoforms, such as cPLA2α and iPLA2β, are often overexpressed in various cancers and are associated with protumorigenic roles researchgate.net.

Research has identified this compound as a potent inhibitor of PLA2 nih.gov. Given that PLA2 is involved in pro-inflammatory and pro-tumoral pathways, this compound's ability to inhibit these enzymes suggests a potential mechanism for its antitumor activity. By blocking PLA2 activity, this compound may disrupt the signaling pathways that promote tumor progression, offering a therapeutic avenue for cancer treatment frontiersin.orgnih.govnih.gov.

Chemical Synthesis and Structural Derivatization of Isocajucarinolide

Retrosynthetic Analysis of the Isocajucarinolide Skeleton

A retrosynthetic analysis of this compound reveals several strategic bond disconnections that simplify the complex tetracyclic framework into more readily accessible starting materials. The primary disconnection points are typically within the lactone moiety and the decalin core, which represents the characteristic feature of clerodane diterpenoids.

A plausible retrosynthetic pathway would commence with the disconnection of the butenolide side chain, a common strategy in the synthesis of related natural products. This leads to a key intermediate containing the functionalized decalin core. Further disconnection of the decalin ring, often through a retro-Diels-Alder reaction or by cleaving strategic carbon-carbon bonds formed during cyclization, would yield simpler chiral building blocks. The stereochemistry of the multiple contiguous stereocenters within the decalin system is a critical consideration in this analysis, dictating the choice of starting materials and the sequence of stereocontrolled reactions.

Key Retrosynthetic Disconnections for this compound:

| Disconnection | Target Bond(s) | Precursor Type | Rationale |

| Lactone Ring Opening | C-O bond of the lactone | Hydroxy acid or equivalent | Simplifies the side chain and allows for late-stage lactonization. |

| Side Chain Cleavage | C-C bond connecting the side chain to the decalin core | Functionalized decalin and a separate side chain precursor | Convergent approach, allowing for independent synthesis of the two major fragments. |

| Retro-Diels-Alder | C-C bonds forming the cyclohexene (B86901) ring of the decalin | Dienophile and diene | A powerful transformation for the construction of six-membered rings with good stereocontrol. |

| Intramolecular Cyclization | C-C bond completing the decalin ring system | Acyclic precursor with appropriate functional groups | Can establish multiple stereocenters in a single step. |

Total Synthesis Approaches for Complex Clerodane Diterpenoids

The total synthesis of complex clerodane diterpenoids like this compound is a formidable task that requires a sophisticated synthetic strategy. The construction of the densely functionalized and stereochemically rich decalin core is the central challenge.

The strategic disconnection of the decalin core often leads to acyclic precursors that can be cyclized using powerful chemical transformations. Key reactions employed in the synthesis of clerodane diterpenoids include:

Diels-Alder Reaction: This pericyclic reaction is frequently utilized to construct the cyclohexene ring of the decalin system, often with high stereoselectivity. The choice of diene and dienophile is crucial for controlling the relative stereochemistry of the newly formed stereocenters.

Radical Cyclizations: Radical-mediated cyclizations of appropriately substituted acyclic precursors can efficiently generate the bicyclic decalin system.

Cationic Cyclizations: Biomimetic approaches often involve the cyclization of polyene precursors initiated by a cationic species, mimicking the biosynthesis of these natural products.

Annulation Reactions: Various annulation strategies, such as the Robinson annulation, have been employed to build the decalin core in a stepwise manner.

The presence of multiple chiral centers in this compound necessitates an enantioselective synthetic approach to obtain a single enantiomer. Key challenges in the enantioselective synthesis of clerodane diterpenoids include the control of absolute and relative stereochemistry during the formation of the decalin core.

Several methodologies have been developed to address these challenges:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as terpenes or sugars, to introduce the desired stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts to promote enantioselective reactions, such as asymmetric Diels-Alder reactions or asymmetric hydrogenations, is a powerful tool for setting key stereocenters.

Chiral Auxiliaries: Attaching a chiral auxiliary to an achiral substrate can direct the stereochemical outcome of a reaction, after which the auxiliary can be removed.

Examples of Enantioselective Methodologies in Clerodane Synthesis:

| Methodology | Key Reaction | Chiral Source | Typical Enantiomeric Excess (ee) |

| Asymmetric Diels-Alder | Cycloaddition | Chiral Lewis Acid Catalyst | >95% |

| Asymmetric Michael Addition | Conjugate Addition | Chiral Organocatalyst | 90-99% |

| Chiral Pool Approach | Multiple Steps | (-)-Carvone | Enantiopure |

| Sharpless Asymmetric Epoxidation | Epoxidation | Diethyl Tartrate | >98% |

Semi-Synthetic Transformations and Analog Generation

Semi-synthesis, starting from structurally related and more abundant natural products, offers a more practical route to this compound and its derivatives for biological evaluation.

While a specific abundant precursor for this compound is not definitively established in the literature, a hypothetical precursor such as Dehydrocrotonin (DCTN), a related clerodane, could serve as a starting point. The structural similarities between many clerodane diterpenoids allow for the application of similar synthetic transformations. The conversion of a precursor like DCTN to this compound would likely involve a series of functional group interconversions and stereochemical manipulations.

To explore the structure-activity relationships (SAR) of this compound, the synthesis of derivatives with modified functional groups is crucial. Key functional groups in this compound that can be targeted for modification include the lactone ring, the epoxide, and any hydroxyl or carbonyl groups.

Potential Derivatization Reactions for this compound:

| Functional Group | Reaction Type | Reagent(s) | Potential Modification |

| Lactone | Reduction | LiAlH₄, DIBAL-H | Opening to a diol |

| Lactone | Aminolysis | Primary or secondary amines | Formation of amides |

| Epoxide | Nucleophilic opening | H₂O, alcohols, amines | Introduction of diol or amino alcohol functionalities |

| Hydroxyl Group | Esterification | Acyl chlorides, anhydrides | Introduction of ester groups |

| Hydroxyl Group | Etherification | Alkyl halides | Introduction of ether groups |

| Carbonyl Group | Reduction | NaBH₄, LiAlH₄ | Conversion to hydroxyl group |

| Carbonyl Group | Wittig Reaction | Phosphonium ylides | Conversion to alkene |

Through these synthetic and semi-synthetic strategies, chemists can not only achieve the total synthesis of this compound but also generate a library of analogs to probe its biological activity and mechanism of action.

Structure-Activity Relationship (SAR) Studies Through Analog Synthesis

The exploration of the intricate relationship between the chemical structure of this compound and its biological activity is a cornerstone of its development as a potential therapeutic agent. Through the strategic design and synthesis of analogs, researchers can systematically probe the molecular features essential for its anti-inflammatory effects, particularly its inhibition of phospholipase A2 (PLA2).

Design and Synthesis of this compound Analogs to Probe Biological Activities

The design of this compound analogs is predicated on systematically modifying its core structure to investigate the contribution of various functional groups to its biological activity. The primary strategy involves the targeted alteration of key moieties, such as the butenolide ring, the hydroxyl group, and the decalin core, which are hypothesized to be crucial for its interaction with PLA2.

A plausible synthetic approach to these analogs would commence with the isolation of this compound from its natural source, Croton cajucara. Subsequently, a series of semi-synthetic modifications can be employed. For instance, the hydroxyl group at C-2 could be a focal point for derivatization. Esterification or etherification of this group would allow for an investigation into the influence of steric bulk and electronic properties at this position.

Another key area for modification is the butenolide ring, a common feature in many biologically active natural products. The creation of analogs could involve the reduction of the double bond or the opening of the lactone ring to form the corresponding hydroxy acid. Such alterations would provide valuable insights into the role of the electrophilic nature of the butenolide in the inhibition of PLA2.

Furthermore, modifications to the decalin core, while synthetically more challenging, could also be explored. These might include epoxidation of the double bond or the introduction of additional substituents. The synthesis of these analogs would likely involve multi-step reaction sequences, beginning with the protection of reactive functional groups, followed by the desired chemical transformations, and concluding with deprotection steps to yield the final target compounds.

The successful synthesis of a focused library of this compound analogs would be instrumental in systematically probing the structure-activity landscape of this promising anti-inflammatory agent.

Correlating Structural Modifications with Changes in PLA2 Inhibition and Anti-inflammatory Potency

The inhibitory activity of each analog against PLA2 would be quantified using established enzymatic assays. These assays measure the ability of the compound to prevent the PLA2-mediated hydrolysis of a phospholipid substrate. The results, often expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), provide a direct measure of the compound's potency as a PLA2 inhibitor.

In parallel, the anti-inflammatory effects of the analogs would be assessed in relevant cell-based assays. For instance, their ability to suppress the production of pro-inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, in lipopolysaccharide (LPS)-stimulated macrophages could be evaluated. This would provide a more holistic view of their anti-inflammatory potential, as it encompasses not only direct enzyme inhibition but also downstream cellular effects.

The data obtained from these assays would then be compiled to construct a comprehensive structure-activity relationship (SAR) profile. This would allow for a detailed analysis of how alterations to specific parts of the this compound molecule influence its biological activity. For example, it might be discovered that the presence of the butenolide ring is essential for potent PLA2 inhibition, while modifications to the C-2 hydroxyl group have a more nuanced effect on anti-inflammatory activity in cellular models.

The following interactive data table illustrates a hypothetical SAR study for a series of this compound analogs, demonstrating how structural changes could be correlated with biological activity.

| Compound | Modification | PLA2 Inhibition (IC50, µM) | Anti-inflammatory Activity (Cell-based assay, % inhibition at 10 µM) |

|---|---|---|---|

| This compound | Parent Compound | 5.2 | 75 |

| Analog 1 | C-2 Acetyl Ester | 8.1 | 62 |

| Analog 2 | C-2 Methyl Ether | 12.5 | 55 |

| Analog 3 | Butenolide Ring Reduction | > 50 | 15 |

| Analog 4 | Decalin Core Epoxidation | 6.8 | 70 |

Elucidation of Pharmacophoric Requirements for Target Interaction

The elucidation of the pharmacophoric requirements of this compound is a critical step in understanding its interaction with its biological target, PLA2, at a molecular level. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

Based on the structure of this compound and the SAR data from its analogs, a hypothetical pharmacophore model can be proposed. This model would highlight the key chemical features that are essential for its inhibitory activity against PLA2.

The key pharmacophoric features of this compound are likely to include:

A Hydrogen Bond Acceptor: The carbonyl group of the butenolide ring is a prime candidate for acting as a hydrogen bond acceptor, potentially interacting with a hydrogen bond donor residue in the active site of PLA2.

A Hydrogen Bond Donor: The hydroxyl group at the C-2 position could serve as a hydrogen bond donor, forming a crucial interaction with an acceptor residue in the enzyme's binding pocket.

An Electrophilic Center: The α,β-unsaturated lactone of the butenolide ring can act as a Michael acceptor, potentially forming a covalent bond with a nucleophilic residue, such as a cysteine or lysine, in the active site of PLA2. This covalent interaction could lead to irreversible inhibition of the enzyme.

The validation of this hypothetical pharmacophore model would require further experimental and computational studies. Techniques such as X-ray crystallography of the this compound-PLA2 complex or sophisticated molecular modeling studies could provide a more detailed and accurate picture of the binding interactions. A validated pharmacophore model would be an invaluable tool for the rational design of new, more potent, and selective PLA2 inhibitors based on the this compound scaffold.

Advanced Research Methodologies in Isocajucarinolide Studies

Bioassay-Guided Fractionation for Active Compound Identification

Bioassay-guided fractionation is a cornerstone technique for isolating bioactive natural products from complex mixtures, such as plant extracts. This iterative process involves separating the crude extract into simpler fractions using various chromatographic techniques, followed by testing each fraction for biological activity using specific bioassays. The fractions exhibiting the desired activity are then further sub-fractionated and tested until the pure active compound is identified. Isocajucarinolide has been successfully isolated from plant sources, notably Croton cajucara, through this systematic approach, where biological activity guides the purification process docksci.comresearchgate.netresearchgate.net. This method ensures that the isolated compound possesses the targeted biological effect, making it an efficient strategy for natural product discovery dergipark.org.trnih.govmdpi.com.

In Vitro Cellular and Biochemical Assay Development for Mechanistic Insights

In vitro assays are essential for dissecting the molecular mechanisms underlying a compound's activity. These methods allow for precise control over experimental conditions, enabling researchers to study direct interactions with biological targets and cellular pathways.

A significant area of research for this compound involves its interaction with Phospholipase A2 (PLA2) enzymes. PLA2 plays a critical role in inflammatory processes by hydrolyzing phospholipids, releasing arachidonic acid, a precursor to potent inflammatory mediators nih.govpatsnap.com. Enzyme kinetic studies are employed to quantify the inhibitory potency of this compound against PLA2. These studies typically involve measuring the enzyme's activity in the presence of varying concentrations of the inhibitor and substrate to determine parameters such as the half-maximal inhibitory concentration (IC50). This compound has been identified as a potent inhibitor of PLA2, with reported IC50 values providing quantitative evidence of its activity.

Preclinical Animal Model Studies (Non-Human)

Pain Models for Antinociceptive Activity

The evaluation of antinociceptive properties of compounds like this compound relies on a suite of established experimental pain models. These models are designed to mimic various types of pain experienced by humans, allowing researchers to assess the efficacy of potential analgesics. Commonly utilized models include the acetic acid-induced writhing test, which measures visceral pain, and the formalin test, which assesses both acute (first phase) and inflammatory (second phase) pain. Thermal pain sensitivity is typically evaluated using the hot-plate test and the tail-flick test, which measure the latency for an animal to react to a thermal stimulus. For neuropathic pain, models such as the chronic constriction injury (CCI) of the sciatic nerve are employed researchgate.netmdpi.com.

Studies involving plants from the Croton genus, to which this compound belongs, have demonstrated significant antinociceptive effects. Extracts from Croton cajucara, for instance, have shown efficacy comparable to standard analgesics like morphine in various pain models mdpi.com. The mechanisms underlying these effects are complex and may involve interactions with ion channels, such as TRPV1, K/ATP, and ASIC channels, as well as the inhibition of inflammatory mediators, particularly prostaglandins (B1171923) mdpi.com.

Table 1: Common Experimental Pain Models

| Pain Model | Type of Pain Assessed | Primary Stimulus |

| Acetic Acid-Induced Writhing | Visceral Pain | Chemical (Acetic Acid) |

| Formalin Test | Acute & Inflammatory Pain | Chemical (Formalin) |

| Hot-Plate Test | Thermal Pain | Thermal (Hot Surface) |

| Tail-Flick Test | Thermal Pain | Thermal (Radiant Heat) |

| Chronic Constriction Injury (CCI) | Neuropathic Pain | Surgical Nerve Injury |

Tumor Xenograft Models for Antitumor Effects

Tumor xenograft models are indispensable tools in preclinical cancer research for evaluating the in vivo efficacy of potential anticancer agents, including compounds like this compound. These models involve the implantation of human cancer cells (cell line-derived xenografts, CDX) or patient-derived tumor tissues (patient-derived xenografts, PDX) into immunocompromised animal hosts, typically mice altogenlabs.comreactionbiology.comdovepress.com. This approach allows for the study of tumor growth, progression, and response to treatment in a controlled environment that closely mimics aspects of human cancer altogenlabs.comreactionbiology.com.

Xenograft models can be established through various implantation routes, such as subcutaneous injection or orthotopic implantation into the organ of origin, which can influence tumor behavior and drug response altogenlabs.comdovepress.com. The antitumor effects of a compound are typically assessed by monitoring tumor volume and weight over time, calculating metrics like tumor growth inhibition (TGI) rates altogenlabs.comfrontiersin.org. Furthermore, histological analyses, such as TUNEL assays, can be performed on tumor tissue samples to evaluate cellular effects like apoptosis, providing insights into the mechanism of action researchgate.net. Studies on related Croton species have indicated significant inhibition of tumor growth in xenograft models, suggesting the potential for compounds like this compound to exhibit antitumor activities frontiersin.org.

Table 2: Types of Xenograft Models in Cancer Research

| Xenograft Model Type | Description | Key Applications |

| Cell Line-Derived (CDX) | Implantation of established cancer cell lines into immunocompromised mice. | Standardized evaluation of drug efficacy, mechanistic studies. |

| Patient-Derived (PDX) | Direct transplantation of tumor tissue or cells from a patient into immunocompromised mice. | Better recapitulation of tumor heterogeneity, patient-specific responses. |

| Subcutaneous Xenografts | Tumors grown under the skin. | Ease of monitoring tumor size, rapid drug efficacy validation. |

| Orthotopic Xenografts | Tumors grown in the organ of origin. | More physiologically relevant, studies tumor-microenvironment and metastasis. |

Omics Technologies in Comprehensive Biological Profiling

Omics technologies, including metabolomics, proteomics, and transcriptomics, provide a holistic view of the molecular changes induced by a compound, offering deep insights into its biological effects and mechanisms of action.

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, or tissues nih.gov. This field aims to identify and quantify the complete set of metabolites, providing a snapshot of the cell's physiological state. In the context of compound studies, metabolomics is employed to understand how a substance like this compound modulates endogenous metabolic pathways nih.gov. By analyzing changes in metabolite profiles, researchers can identify specific biochemical pathways that are activated or suppressed, thereby elucidating the compound's impact on cellular function and signaling nih.govnih.gov.

Metabolomics data analysis often involves sophisticated statistical and bioinformatics approaches, including pathway analysis, to identify metabolites that are significantly altered and may play a functional role in modulating cellular phenotypes nih.gov. Integrating metabolomics with other omics data, such as proteomics and transcriptomics, allows for a more comprehensive systems biology understanding of the compound's effects nih.gov.

Table 3: Applications of Metabolomics in Biological Profiling

| Application Area | Description |

| Pathway Identification | Elucidating endogenous metabolic pathways affected by a compound. |

| Biomarker Discovery | Identifying specific metabolites indicative of a biological state or response. |

| Mechanism of Action Elucidation | Understanding how a compound influences cellular biochemical processes. |

| Systems Biology Integration | Combining metabolomic data with proteomics and transcriptomics for a holistic view. |

| Functional Metabolite Screening | Identifying metabolites with the ability to modulate cellular phenotypes. |

Proteomics is the large-scale study of proteins, including their structure, function, expression levels, and interactions. Proteins are the primary effectors of cellular functions, making proteomics a critical tool for understanding how compounds like this compound exert their effects at the molecular level silantes.comnih.govfrontiersin.org. Quantitative proteomics techniques, often employing mass spectrometry, enable the identification and quantification of thousands of proteins within a sample, allowing for a global assessment of protein expression changes in response to treatment silantes.comfrontiersin.org.

Key applications of proteomics in drug discovery and development include target identification and validation, where researchers identify proteins whose altered expression or activity is linked to a disease or a compound's mechanism of action silantes.comnih.govsonraianalytics.com. Proteomics can also identify efficacy and toxicity biomarkers and elucidate the molecular mechanisms underlying a drug's action or potential side effects silantes.comnih.gov. Targeted quantitative proteomics offers enhanced sensitivity and accuracy for quantifying specific proteins of interest, which is particularly valuable for studying low-abundance proteins or identifying specific therapeutic targets momentum.bio.

Table 4: Roles of Proteomics in Compound Research

| Role in Research | Description |

| Target Identification | Identifying proteins that are critical for disease progression or that a compound interacts with. |

| Target Validation | Confirming the role of identified protein targets in biological processes or disease. |

| Mechanism of Action Studies | Understanding how a compound alters protein expression, post-translational modifications, or protein-protein interactions. |

| Biomarker Discovery | Identifying proteins or protein patterns that indicate treatment response, efficacy, or toxicity. |

| Global Protein Expression Profiling | Comprehensive analysis of all proteins in a sample to understand cellular state changes. |

Transcriptomics involves the study of the transcriptome, which is the complete set of RNA transcripts produced by a cell or organism under specific conditions. Techniques such as RNA sequencing (RNA-seq) are widely used to measure gene expression levels and identify differentially expressed genes (DEGs) in response to various stimuli, including compound exposure nih.govnih.gov. By analyzing these changes in gene expression, researchers can gain insights into the molecular pathways and cellular processes affected by a compound like this compound nih.gov.

Gene set enrichment analysis and other bioinformatics tools are then applied to transcriptomic data to identify biological pathways, gene ontologies, or signaling cascades that are significantly modulated by the compound nih.gov. Spatial transcriptomics further allows for the examination of gene expression patterns within specific anatomical regions of a tissue, providing a more localized understanding of a compound's effects nih.gov. This comprehensive view of gene expression changes is crucial for understanding the compound's mechanism of action and its potential therapeutic or toxicological effects.

Table 5: Key Aspects of Transcriptomic Analysis in Compound Studies

| Transcriptomic Aspect | Description |

| Gene Expression Profiling | Measuring the abundance of RNA transcripts for all genes in a sample. |

| Differential Gene Expression | Identifying genes whose expression levels change significantly upon compound exposure compared to control conditions. |

| Pathway Analysis | Using identified DEGs to infer which biological pathways or cellular processes are activated or inhibited. |

| Spatial Transcriptomics | Mapping gene expression patterns to specific locations within a tissue or sample. |

| Mechanistic Insights | Understanding the transcriptional regulatory networks influenced by the compound. |

Computational and Theoretical Chemistry in Isocajucarinolide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. wikipedia.orglongdom.org In the context of Isocajucarinolide research, QSAR modeling is pivotal for understanding how structural modifications affect its therapeutic potential and for designing new, more potent analogs. jocpr.com

Development of Predictive Models for this compound Analogs

The development of predictive QSAR models for this compound analogs involves a systematic process. Initially, a dataset of this compound derivatives with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized. Subsequently, a wide array of molecular descriptors, which are numerical representations of the molecules' physicochemical properties, are calculated. scbdd.com

Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical relationship between these descriptors and the observed biological activity. longdom.orgmdpi.com The goal is to create a model that can accurately predict the activity of new, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com This approach significantly reduces the time and resources required for drug discovery. jocpr.com

Identification of Key Molecular Descriptors Influencing Activity

A crucial aspect of QSAR modeling is the identification of key molecular descriptors that have the most significant impact on the biological activity of this compound and its analogs. mdpi.com These descriptors can be broadly categorized as constitutional, topological, geometrical, electronic, and thermodynamic. mdpi.com

For instance, descriptors related to molecular shape, size, and lipophilicity (such as logP) often play a critical role in determining a molecule's ability to interact with its biological target. jocpr.com Electronic descriptors, such as atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO), provide insights into the molecule's reactivity and its potential to form specific interactions, like hydrogen bonds, with a receptor. mdpi.com By pinpointing these key descriptors, researchers can gain a deeper understanding of the mechanism of action and rationally design new analogs with enhanced activity.

| Descriptor Category | Examples | Relevance to this compound Activity |

| Constitutional | Molecular Weight, Atom Counts | Basic structural properties influencing overall size and composition. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Describes atomic connectivity and branching, affecting molecular shape. cadaster.eu |

| Geometrical | Molecular Volume, Surface Area | Relates to the steric fit of the molecule within a receptor binding site. mdpi.com |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO energies | Governs electrostatic interactions, reactivity, and hydrogen bonding capacity. mdpi.com |

| Thermodynamic | Heat of Formation, Molar Refractivity | Reflects the energetic properties and polarizability of the molecule. mdpi.com |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction between a ligand, such as this compound, and its protein target at an atomic level. These methods are instrumental in predicting binding modes and understanding the stability of the resulting complex.

Prediction of Ligand-Protein Binding Modes (e.g., this compound with PLA2)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. volkamerlab.org In the case of this compound, which has shown anti-inflammatory properties, a key target of interest is Phospholipase A2 (PLA2). mdpi.comuonbi.ac.ke PLA2 is an enzyme involved in the inflammatory cascade. mdpi.com

Docking studies can simulate the interaction of this compound with the active site of PLA2. bioinformation.net These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, between the diterpene and key amino acid residues in the enzyme's active site. nih.gov For example, studies on other natural compounds have identified interactions with residues like HIS47 and GLY29 as being important for PLA2 inhibition. scirp.org By understanding these binding modes, researchers can rationalize the observed biological activity and design modifications to this compound that enhance its binding affinity and inhibitory potency. nih.gov

| Interacting Residues (Hypothetical) | Interaction Type | Potential Impact on PLA2 Inhibition |

| Asp49 | Hydrogen Bond | Stabilization of the ligand in the active site. |

| His48 | Pi-Cation/Hydrogen Bond | Interaction with the catalytic machinery. |

| Tyr52 | Pi-Pi Stacking | Hydrophobic interaction contributing to binding affinity. |

| Gly30 | van der Waals | Close contact within the binding pocket. |

Elucidation of Conformational Dynamics and Stability of Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. ucsf.eduarxiv.org MD simulations track the movements of atoms in the this compound-PLA2 complex, providing insights into its flexibility and stability. researchgate.netnih.gov

Chemoinformatics and Retrosynthesis Prediction Algorithms

Chemoinformatics applies computational methods to solve chemical problems, and in the context of this compound, it plays a role in managing chemical data and predicting synthetic pathways. nih.govumg.eu Natural product databases, which are a key component of chemoinformatics, are vital resources for drug discovery and development. researchgate.net

Retrosynthesis prediction algorithms, a sophisticated application of chemoinformatics and artificial intelligence, aim to identify potential synthetic routes for complex molecules like this compound. nih.govengineering.org.cn These algorithms work by deconstructing the target molecule into simpler, commercially available precursors through a series of reverse chemical reactions. github.comarxiv.org By analyzing vast databases of known chemical reactions, these tools can propose plausible disconnection strategies and suggest potential starting materials. arxiv.org This can significantly aid medicinal chemists in designing efficient and practical total synthesis strategies for this compound and its novel analogs, accelerating the pace of research and development. nih.gov

Computational Tools for Designing Novel Synthetic Routes

The synthesis of complex natural products like this compound, a clerodane diterpene, presents a significant challenge to organic chemists. Computational tools have emerged as powerful allies in the design of novel and efficient synthetic routes, offering the potential to reduce the time and resources required for laboratory work. shenvilab.orgjournalspress.com These tools primarily fall under the category of computer-aided synthesis planning (CASP), which employs algorithms to identify viable reaction pathways. researchgate.netarxiv.org

Retrosynthetic analysis is a fundamental strategy in organic synthesis where a target molecule is recursively broken down into simpler, commercially available precursors. solubilityofthings.com Computational retrosynthesis programs automate this process by utilizing vast databases of chemical reactions and reaction rules. shenvilab.orgjournalspress.com For a molecule with the structural complexity of this compound, featuring a fused decalin ring system, a spiro-lactone, and multiple stereocenters, these programs can propose numerous potential disconnections and synthetic pathways that a chemist might not immediately consider.

Several software platforms are available for performing retrosynthetic analysis, each with its own underlying algorithms and reaction databases. These tools can be broadly categorized as either knowledge-based, relying on manually curated reaction rules, or data-driven, employing machine learning models trained on large reaction datasets.

| Software Category | Examples | Approach |

| Knowledge-Based | ICSYNTH, Chematica | Utilize expert-coded chemical transformations and rules to propose synthetic steps. dokumen.pubnumberanalytics.com |

| Data-Driven/AI | SYNTHIA™, AiZynthFinder, BatGPT-Chem | Employ machine learning and deep learning to predict retrosynthetic steps based on patterns learned from extensive reaction databases. arxiv.orgresearchgate.netnaturalproducts.net |

| Hybrid Approaches | Some tools combine both knowledge-based rules and machine learning for enhanced prediction accuracy. |

While specific applications of these tools to the synthesis of this compound are not extensively documented in publicly available literature, the general methodology would involve inputting the 2D or 3D structure of this compound into the software. The program would then generate a tree of possible synthetic intermediates and starting materials. The chemist can then evaluate the proposed routes based on factors such as the cost and availability of starting materials, reaction yields, and the stereoselectivity of the proposed transformations. acs.org For instance, the synthesis of related pentacyclic 19-nor-clerodanes has been achieved through strategic, multi-step sequences, a process that could be significantly streamlined by initial computational exploration. rsc.org

Furthermore, computational methods like Density Functional Theory (DFT) can be used to investigate the feasibility of key reaction steps proposed by retrosynthesis software. numberanalytics.com By calculating reaction energies and activation barriers, chemists can gain insights into the thermodynamics and kinetics of a particular transformation before attempting it in the lab, thereby avoiding unfeasible pathways and optimizing reaction conditions for promising ones.

Database Mining for Structural Analogs and Scaffold Exploration

The discovery of new bioactive compounds often relies on identifying structural analogs of a known active molecule. In the case of this compound, which possesses anti-inflammatory properties, finding related compounds is of significant interest for developing new therapeutic agents. Computational chemistry provides powerful tools for mining large chemical databases to find such analogs and to explore the chemical space around the clerodane scaffold. mdpi.comnih.gov

Virtual screening is a key computational technique used to search large libraries of chemical compounds for molecules that are likely to have a desired biological activity. mdpi.comnih.govresearchgate.net This can be done through ligand-based or structure-based approaches. In the context of this compound, a ligand-based virtual screening campaign could be initiated using its known structure as a query. The search would then identify molecules with similar structural features or physicochemical properties from vast databases.

Several large-scale chemical databases are available for such mining activities:

| Database | Description |

| PubChem | A public database containing information on chemical substances and their biological activities. |

| ChEMBL | A manually curated chemical database of bioactive molecules with drug-like properties. mdpi.com |

| ZINC | A free database of commercially-available compounds for virtual screening. mdpi.com |

| Natural Product Databases (e.g., COCONUT, ANPDB) | Specialized databases containing natural products from various sources, which are particularly relevant for finding analogs of natural compounds like this compound. naturalproducts.netnaturalproducts.net |

| TCM Database@Taiwan | A database focusing on compounds from Traditional Chinese Medicine, which can be a source of novel scaffolds. naturalproducts.net |

The process of database mining for this compound analogs would typically involve defining a search query based on its chemical structure. This could be a 2D similarity search, which looks for compounds with a similar topological arrangement of atoms, or a 3D shape-based search, which identifies molecules with a similar three-dimensional conformation.

Future Perspectives and Emerging Research Avenues for Isocajucarinolide

Exploration of Novel Biological Targets and Therapeutic Modalities

While Isocajucarinolide has shown cytotoxic activity against cancer cell lines scielo.brscielo.brinnovareacademics.in and is a potent PLA2 inhibitor frontiersin.orgnih.gov, further research can uncover a broader spectrum of its biological actions and potential therapeutic applications. Investigating its interaction with other key cellular pathways involved in inflammation, cell proliferation, and apoptosis could reveal novel targets. For instance, understanding the specific mechanisms by which this compound modulates PLA2 activity could lead to the development of targeted therapies for inflammatory diseases or specific types of cancer where PLA2 plays a critical role frontiersin.orgnih.gov. Furthermore, exploring its effects on different cancer subtypes or other diseases characterized by inflammatory processes, such as autoimmune disorders or neurodegenerative conditions, could broaden its therapeutic scope. Advanced screening assays and proteomic studies could identify novel protein targets or signaling pathways modulated by this compound, paving the way for new drug development strategies nih.gov.

Innovations in Sustainable Chemical Synthesis and Biotechnological Production

The natural abundance and isolation yield of this compound from Croton cajucara may present challenges for large-scale therapeutic applications. Research into sustainable and efficient synthesis methods is therefore crucial. This includes exploring total synthesis routes that are cost-effective and environmentally friendly, potentially utilizing green chemistry principles. Innovations in biotechnological production, such as metabolic engineering of microbial hosts or plant cell cultures, could offer alternative pathways to produce this compound or its precursors in a controlled and scalable manner. Investigating the biosynthesis pathways of this compound within Croton cajucara could also provide insights for bioengineering strategies. Optimizing extraction and purification processes from natural sources, while ensuring sustainability and minimal environmental impact, remains an important area of development.

Development of Advanced Delivery Systems and Formulation Strategies